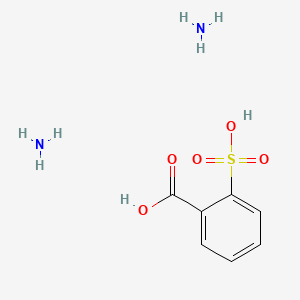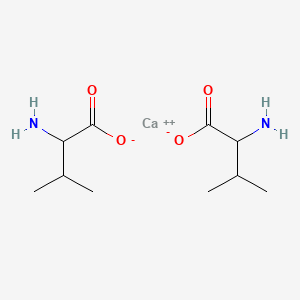
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- typically involves multi-step organic reactions. A common approach might include:
Iodination: Introduction of the iodine atom at the 6th position of the quinazolinone ring.
Alkylation: Addition of the 2-methyl group.
Amination: Introduction of the 3-(2-((1-methylethyl)amino)ethyl) group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions could modify the functional groups, affecting the compound’s properties.
Substitution: Halogen substitution reactions, particularly involving the iodine atom, could lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-iodosuccinimide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with altered electronic properties, while substitution could produce a range of halogenated compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including drug development.
Industry: Used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- would depend on its specific biological target. Generally, quinazolinones may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include inhibition of specific enzymes or interaction with DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Quinazolinone: The parent compound, known for its diverse biological activities.
6-Iodo-4(3H)-Quinazolinone: A derivative with an iodine atom at the 6th position.
2-Methyl-4(3H)-Quinazolinone: A derivative with a methyl group at the 2nd position.
Uniqueness
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives.
Propriétés
Numéro CAS |
77300-93-7 |
|---|---|
Formule moléculaire |
C14H18IN3O |
Poids moléculaire |
371.22 g/mol |
Nom IUPAC |
6-iodo-2-methyl-3-[2-(propan-2-ylamino)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C14H18IN3O/c1-9(2)16-6-7-18-10(3)17-13-5-4-11(15)8-12(13)14(18)19/h4-5,8-9,16H,6-7H2,1-3H3 |
Clé InChI |
DXMDTCOSQVJPJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1CCNC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



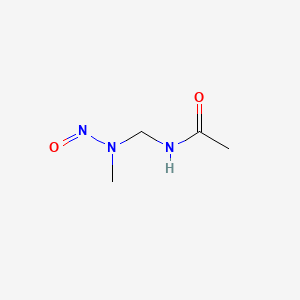
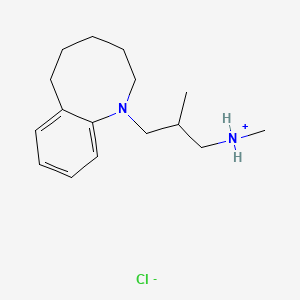
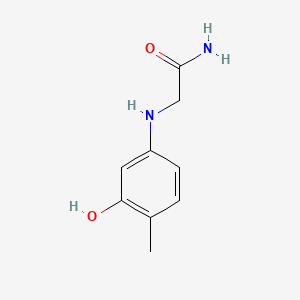
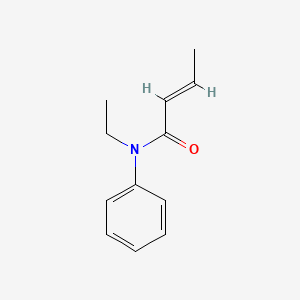
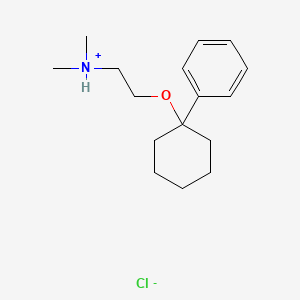
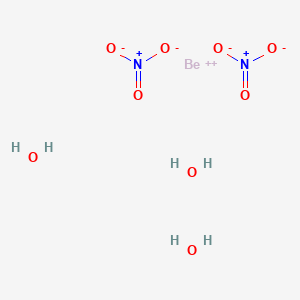
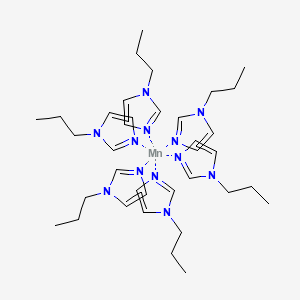
![3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde](/img/structure/B13755395.png)
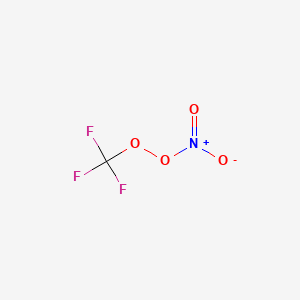
![Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13755411.png)
